N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic small molecule characterized by a benzofuran moiety linked to a hydroxypropyl group and a 3,5-dimethylisoxazole-propanamide chain. The benzofuran scaffold is notable for its prevalence in bioactive compounds, including antioxidants, anti-inflammatory agents, and kinase inhibitors . The 3,5-dimethylisoxazole group contributes to metabolic stability and ligand-receptor interactions, commonly exploited in drug design. The hydroxypropyl linker enhances solubility and facilitates hydrogen bonding, which may influence pharmacokinetic properties. Structural elucidation of such compounds often employs crystallographic tools like SHELX for refinement and validation .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-15(13(2)25-21-12)8-9-18(22)20-11-19(3,23)17-10-14-6-4-5-7-16(14)24-17/h4-7,10,23H,8-9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVADTCHJFLUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzofuran ring, which can be synthesized through the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate. The hydroxypropyl group can be introduced via an aldol condensation reaction, followed by reduction. The oxazolyl group is often synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. The final step involves coupling these intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The oxazolyl group can be reduced to form an amine.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions typically involve a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzofuran ring can intercalate with DNA, while the oxazolyl group can form hydrogen bonds with amino acid residues in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran Moieties
Compounds featuring benzofuran cores, such as N-phenyl-2-furohydroxamic acid (11) and N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) , share functional similarities. For example:
- Electron-rich aromatic systems: The benzofuran ring in the target compound offers π-π stacking interactions akin to those observed in N-phenyl-2-furohydroxamic acid (11), a known antioxidant .
Isoxazole-containing Analogues
The 3,5-dimethylisoxazole-propanamide chain distinguishes the target compound from hydroxamic acid derivatives like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) . Key differences include:
- Steric effects : The compact isoxazole ring reduces steric hindrance compared to bulkier substituents in hydroxamic acids, improving membrane permeability.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s moderate LogP suggests balanced lipophilicity, favoring both solubility and absorption over highly lipophilic analogues like compound 5 .
Research Findings and Limitations
- Synthetic Challenges : Unlike hydroxamic acids synthesized via established routes (e.g., compound 10 ), the target compound’s hydroxypropyl-isoxazole linkage requires specialized coupling reagents, increasing synthetic complexity .
- Crystallographic Validation : SHELX-based refinement (as described in ) is critical for confirming the stereochemistry of the hydroxypropyl group, a feature absent in simpler analogues like compound 5 .
- Biological Data Gaps : While analogues like 5 and 10 have demonstrated antioxidant and anti-inflammatory activities, the target compound’s bioactivity remains uncharacterized.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to a hydroxypropyl group and an oxazole derivative. The synthesis typically involves multi-step organic reactions where the benzofuran core is synthesized through cyclization reactions, followed by functionalization to introduce the hydroxypropyl and oxazole groups.
Synthetic Route Overview
- Benzofuran Synthesis : Cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate.
- Hydroxypropyl Introduction : Utilization of Grignard reagents.
- Oxazole Formation : Condensation reactions involving appropriate precursors.
Antimicrobial Properties
Research indicates that compounds related to benzofuran derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain benzofuran derivatives possess inhibitory effects against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds can range widely, with some showing efficacy at concentrations as low as 100 μg/mL against specific pathogens like Candida albicans and Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound VI | 100 | Candida albicans |
| Compound III | 200 | Staphylococcus aureus |
| Compound IV | 150 | Escherichia coli |
Anticancer Activity
Preliminary evaluations suggest potential anticancer properties associated with the oxazole component of the compound. Oxazoles have been studied for their ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have demonstrated cytotoxic effects on breast cancer cells in vitro .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxazole rings are known to inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Cell Membrane Disruption : The hydrophobic nature of benzofuran derivatives may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death.
Study 1: Antimicrobial Evaluation
In a study conducted on various benzofuran derivatives, it was found that those with hydroxyl substitutions exhibited enhanced antimicrobial activity compared to their non-hydroxylated counterparts. This suggests that the hydroxypropyl group significantly contributes to the biological efficacy of this compound .
Study 2: Anticancer Activity in Cell Lines
A separate investigation focused on the anticancer properties of related compounds revealed that those with oxazole rings displayed significant cytotoxicity against human breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
